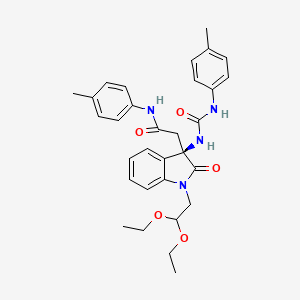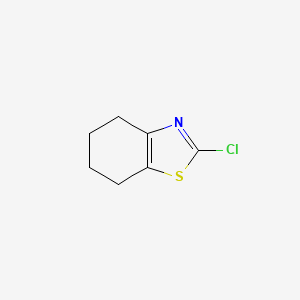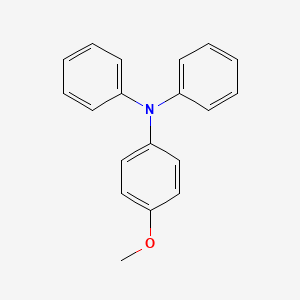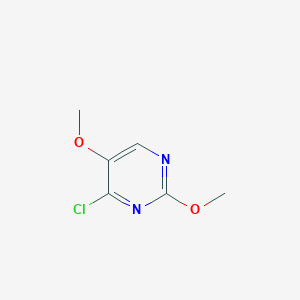
21-Aminoepothilone B
Vue d'ensemble
Description
La 21-Aminoépothilone B, également connue sous le nom de BMS 310705, est un analogue de l'Épothilone B. Les épothilones sont une classe de composés macrolides initialement isolés du myxobactérie Sorangium cellulosum. Ces composés ont montré un potentiel significatif en tant qu'agents anticancéreux en raison de leur capacité à stabiliser les microtubules, similaire au mécanisme d'action du paclitaxel .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 21-Aminoépothilone B implique généralement la conversion de l'Épothilone B. Une méthode comprend la réaction de l'Épothilone B avec de l'acide méta-chloroperoxybenzoïque (MCPBA) dans du dichlorométhane pour former un intermédiaire N-oxyde. Cet intermédiaire est ensuite traité avec de l'anhydride trifluoroacétique et de la 2,6-lutidine dans du dichlorométhane à 70 °C dans un tube scellé pour donner le dérivé hydroxyméthyle, l'Épothilone F. L'étape finale implique la réaction de ce dérivé avec de l'azoture de diphénylphosphoryle et du 1,8-diazabicyclo[5.4.0]undéc-7-ène dans du tétrahydrofurane, suivie d'une réduction avec de la triphénylphosphine dans du tétrahydrofurane ou d'une hydrogénation avec un catalyseur de Lindlar dans l'éthanol pour produire la 21-Aminoépothilone B .
Méthodes de production industrielle : Les méthodes de production industrielle de la 21-Aminoépothilone B ne sont pas largement documentées. La synthèse suit généralement les principes de la synthèse organique et de la chimie des procédés pharmaceutiques, en mettant l'accent sur le rendement élevé et la pureté .
Analyse Des Réactions Chimiques
Types de réactions : La 21-Aminoépothilone B subit diverses réactions chimiques, notamment :
Oxydation : Conversion de l'Épothilone B en son intermédiaire N-oxyde.
Substitution : Formation du dérivé hydroxyméthyle à partir de l'intermédiaire N-oxyde.
Réduction : Étape finale de réduction pour produire la 21-Aminoépothilone B.
Réactifs et conditions courantes :
Oxydation : MCPBA dans du dichlorométhane.
Substitution : Anhydride trifluoroacétique et 2,6-lutidine dans du dichlorométhane.
Réduction : Triphénylphosphine dans du tétrahydrofurane ou hydrogénation avec un catalyseur de Lindlar dans l'éthanol.
Principaux produits :
- Intermédiaire N-oxyde
- Dérivé hydroxyméthyle (Épothilone F)
- 21-Aminoépothilone B
4. Applications de la recherche scientifique
La 21-Aminoépothilone B a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
- Chimie : Utilisée comme composé modèle pour étudier la synthèse et la réactivité des composés macrolides.
- Biologie : Étudiée pour sa capacité à stabiliser les microtubules et à induire l'apoptose dans les cellules cancéreuses.
- Médecine : Explorée comme un agent anticancéreux potentiel, en particulier pour les tumeurs malignes telles que les carcinomes de l'ovaire, du rein, de la vessie et du poumon. Elle induit une apoptose significative via la voie mitochondriale .
- Industrie : Applications potentielles dans le développement de nouveaux médicaments anticancéreux et agents thérapeutiques .
5. Mécanisme d'action
La 21-Aminoépothilone B exerce ses effets en stabilisant les microtubules, similaire au mécanisme d'action du paclitaxel. Elle se lie à la sous-unité β-tubuline des microtubules, favorisant leur polymérisation et empêchant leur dépolymérisation. Cette stabilisation perturbe la fonction normale des microtubules pendant la division cellulaire, conduisant à un arrêt mitotique et à l'apoptose dans les cellules cancéreuses à division rapide .
Composés similaires :
- Épothilone A
- Épothilone B
- Épothilone D
- Ixabepilone
Comparaison : La 21-Aminoépothilone B est unique parmi ses analogues en raison de la présence d'un groupe amino à la 21e position. Cette modification améliore sa solubilité et sa biodisponibilité, la rendant plus efficace dans l'induction de l'apoptose dans les cellules cancéreuses par rapport à son composé parent, l'Épothilone B .
Applications De Recherche Scientifique
21-Aminoepothilone B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
- Chemistry: Used as a model compound for studying the synthesis and reactivity of macrolide compounds.
- Biology: Investigated for its ability to stabilize microtubules and induce apoptosis in cancer cells.
- Medicine: Explored as a potential anticancer agent, particularly for malignancies such as ovarian, renal, bladder, and lung carcinoma. It induces significant apoptosis via the mitochondrial-mediated pathway .
- Industry: Potential applications in the development of new anticancer drugs and therapeutic agents .
Mécanisme D'action
21-Aminoepothilone B exerts its effects by stabilizing microtubules, similar to the mechanism of action of paclitaxel. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This stabilization disrupts the normal function of microtubules during cell division, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
- Epothilone A
- Epothilone B
- Epothilone D
- Ixabepilone
Comparison: 21-Aminoepothilone B is unique among its analogs due to the presence of an amino group at the 21st position. This modification enhances its solubility and bioavailability, making it more effective in inducing apoptosis in cancer cells compared to its parent compound, Epothilone B .
Propriétés
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-3-[(E)-1-[2-(aminomethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N2O6S/c1-15-8-7-9-27(6)21(35-27)11-19(16(2)10-18-14-36-22(13-28)29-18)34-23(31)12-20(30)26(4,5)25(33)17(3)24(15)32/h10,14-15,17,19-21,24,30,32H,7-9,11-13,28H2,1-6H3/b16-10+/t15-,17+,19-,20-,21-,24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJFPBDHCFMQPN-RGJAOAFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CN)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CN)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280578-49-6 | |
| Record name | 21-Aminoepothilone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280578496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21-AMINOEPOTHILONE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3SLJ7D1EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)


